molecular formula C19H18ClN3O B12178269 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](2-chlorophenyl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](2-chlorophenyl)methanone

Cat. No.: B12178269
M. Wt: 339.8 g/mol
InChI Key: RRXZZGXZYMHXEB-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone: is a complex organic compound that features a benzimidazole ring fused to a piperidine ring, with a chlorophenyl group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the attachment of the chlorophenyl group to the methanone moiety under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products: The major products of these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry: In chemistry, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.

Medicine: In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites, while the piperidine ring provides structural stability. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: Compared to these similar compounds, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone stands out due to its unique combination of the benzimidazole and piperidine rings, along with the chlorophenyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-chlorophenyl)methanone

InChI

InChI=1S/C19H18ClN3O/c20-15-6-2-1-5-14(15)19(24)23-11-9-13(10-12-23)18-21-16-7-3-4-8-17(16)22-18/h1-8,13H,9-12H2,(H,21,22)

InChI Key

RRXZZGXZYMHXEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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